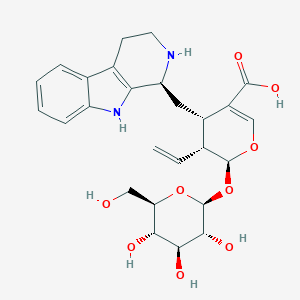

Strictosidinic acid

概要

説明

オミロキセチン(別名:オミロエクチナムまたはオミロキセチノ)は、潜在的な抗うつ薬として開発された選択的セロトニン再取り込み阻害薬(SSRI)です。当初は、スペインの製薬会社フェレール・インターナショナルによって研究されました。 前臨床試験の結果は有望でしたが、オミロキセチンの開発は2005年に中止されました .

2. 製法

オミロキセチンの合成には、いくつかの重要なステップが含まれます。

ピペリジン環の形成: 合成は、分子の重要な構成要素であるピペリジン環の形成から始まります。

フルオロフェニル基の導入:

ベンゾジオキソール基の形成: 次に、ベンゾジオキソール基が導入されます。これは、SSRIとしての化合物の活性に不可欠です。

最終組み立て: 最後のステップでは、以前に形成された中間体を結合させて、最終的なオミロキセチン分子を生成します。

オミロキセチンの工業生産方法は、これらの合成経路の最適化を含む可能性があります。これにより、高収率と高純度を確保するとともに、費用対効果とスケーラビリティを実現できます。

準備方法

The synthesis of omiloxetine involves several key steps:

Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a crucial component of the molecule.

Introduction of Fluorophenyl Groups:

Formation of the Benzodioxole Group: The benzodioxole group is then introduced, which is essential for the compound’s activity as an SSRI.

Final Assembly: The final step involves the coupling of the previously formed intermediates to produce the final omiloxetine molecule.

Industrial production methods for omiloxetine would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.

化学反応の分析

Biosynthetic Formation and Early Reactions

Strictosidinic acid is synthesized via the condensation of tryptamine and secologanin (or its derivatives) through a Pictet-Spengler reaction (Figure 1) . Unlike strictosidine, this compound exists as a mixture of C21 diastereomers (21R and 21S configurations), which arise from variations in glycosylation stereochemistry .

Key Steps:

-

Secologanin Activation : Secologanin undergoes methylation and oxidation to form secologanic acid, a precursor for condensation .

-

Pictet-Spengler Condensation : Catalyzed by strictosidine synthase homologs, tryptamine and secologanic acid condense to form this compound diastereomers .

-

Diastereomerization : The C21 position’s stereochemical flexibility allows this compound to exist as three isomers (isomer 1: 21R, isomer 2: 21S, isomer 3: mixed) .

Mechanistic Highlights:

-

Epoxidation : The secologanin-derived aldehyde undergoes epoxidation at C7-C8, forming strictosamide epoxide .

-

Lactam Formation : Spontaneous or enzyme-assisted cyclization of the epoxide intermediate yields a ketolactam structure .

-

Rearomatization : Final steps involve deprotonation and rearomatization to generate the camptothecin core .

Non-Enzymatic Reactions and Stability

In vitro studies reveal pH-dependent reactivity:

-

Acidic Conditions : Protonation of the indole nitrogen accelerates iminium ion formation, leading to spontaneous cyclization .

-

Alkaline Conditions : Deprotonation stabilizes intermediates but slows rearomatization, favoring diastereomer interconversion .

Isotopic Labeling Insights:

-

Deuterated Tryptamine ([α,α,β,β-d₄]-tryptamine) labels this compound and downstream metabolites, confirming its role as a biosynthetic hub .

-

Labeling patterns indicate C21 stereochemistry governs downstream product distribution .

Enzymatic Selectivity and Kinetic Data

This compound’s reactivity is modulated by cytochrome P450s (CYPs) and dehydrogenases:

-

CYP72A1 : Catalyzes secologanin’s oxidative ring-opening (kₐₜ/Kₘ = 49.5 min⁻¹ mM⁻¹) .

-

Alcohol Dehydrogenases : Facilitate redox steps in ketolactam formation (Table 2) .

| Enzyme | Substrate | Kₘ (mM) | kₐₜ (min⁻¹) | kₐₜ/Kₘ (min⁻¹ mM⁻¹) |

|---|---|---|---|---|

| CYP72A1 (WT) | Loganin | 0.24 | 12.0 | 49.5 |

| CYP72A1 (H131F) | Loganin | 0.05 | 7.9 | 149 |

Pharmacological Modifications

This compound derivatives exhibit bioactivity through serotonergic modulation :

-

5-HT Biosynthesis Inhibition : Reduces hippocampal serotonin (5-HT) levels by 63.4% (10 mg/kg, intraperitoneal) .

-

MAO Inhibition : Suppresses monoamine oxidase A (MAO-A) activity, decreasing DOPAC levels by 67.4% .

Structural and Spectroscopic Data

科学的研究の応用

Pharmacological Properties

- Anti-inflammatory Activity : Strictosidinic acid has demonstrated anti-inflammatory effects in various studies. For instance, research indicated that intraperitoneal administration of this compound (10 mg/kg) reduced monoamine levels in rats, suggesting its potential role in modulating inflammation and pain responses . Additionally, it has been shown to affect polymorphonuclear leukocyte chemotaxis, further supporting its anti-inflammatory properties .

- Analgesic and Antipyretic Effects : Studies involving animal models have shown that this compound exhibits analgesic and antipyretic activities. Research conducted on mice revealed that this compound could alleviate pain and reduce fever, indicating its potential use in pain management therapies .

- Neurological Implications : The compound's interaction with neurotransmitter systems has been studied extensively. This compound was found to reduce serotonin levels in the hippocampus of rats, which may have implications for treating mood disorders . Furthermore, its inhibition of monoamine oxidase activity suggests a possible application in the treatment of depression .

Biosynthesis and Metabolic Pathways

This compound plays a crucial role as a precursor in the biosynthesis of camptothecin (CPT), a potent anticancer agent. The biosynthetic pathway involves several enzymatic steps where this compound is transformed into various intermediates leading to camptothecin production .

Biosynthetic Pathway Overview

| Step | Enzyme | Product |

|---|---|---|

| 1 | Tryptamine + Secologanin | Strictosidine |

| 2 | Strictosidine synthase | This compound |

| 3 | Various enzymes | Camptothecin |

This pathway highlights the importance of this compound not only as a bioactive compound but also as a critical intermediate in producing therapeutically relevant alkaloids.

Case Studies and Research Findings

- Camptothecin Production : A study on Camptotheca acuminata demonstrated that this compound is essential for camptothecin biosynthesis. Researchers utilized transcriptomic data to identify genes involved in this pathway, paving the way for enhanced production methods through genetic engineering .

- Comparative Studies : Research comparing Ophiorrhiza pumila and Camptotheca acuminata revealed divergent pathways for camptothecin synthesis, with this compound identified as a common intermediate. This finding underscores the evolutionary significance of this compound in plant metabolic pathways .

- Therapeutic Potential : Investigations into the effects of this compound on central nervous system activity have shown promising results for developing treatments for neurodegenerative diseases and mood disorders due to its modulation of neurotransmitter levels .

作用機序

オミロキセチンは、脳内のセロトニンの再取り込みを選択的に阻害することで、その効果を発揮します。これにより、シナプス間隙のセロトニンレベルが上昇し、セロトニンのシグナル伝達が強化され、気分が改善されます。 オミロキセチンの主要な分子標的は、シナプス間隙からシナプス前ニューロンへのセロトニンの再取り込みを担当するセロトニントランスポーター(SERT)です .

類似化合物との比較

オミロキセチンは、フルオキセチン、セルトラリン、パロキセチンなどの他の選択的セロトニン再取り込み阻害薬に似ています。ベンゾジオキソール基の存在と、特定のフルオロフェニル置換など、ユニークな構造的特徴を備えており、他のSSRIとは異なります。これらのユニークな特徴は、セロトニントランスポーターに対する特異的な結合親和性と選択性に貢献しています。

類似化合物

- フルオキセチン

- セルトラリン

- パロキセチン

- シタロプラム

- エシタロプラム

これらの化合物は、共通の作用機序を共有していますが、化学構造、薬物動態、副作用プロファイルが異なります。

生物活性

Strictosidinic acid, an alkaloid derived from the Camptotheca acuminata plant, has garnered attention due to its significant biological properties. This article delves into the compound's biological activity, exploring its roles in various biochemical pathways, potential therapeutic effects, and the implications of its structural isomers.

Overview of this compound

This compound is a precursor in the biosynthesis of camptothecin (CPT), a potent anticancer agent. It is synthesized through a complex metabolic pathway involving tryptamine and secologanin. The compound exists in multiple isomeric forms, which can influence its biological activity and pharmacological potential.

Metabolic Pathways

This compound plays a crucial role in the biosynthesis of several important metabolites:

- Camptothecin Pathway : this compound and strictosamide are identified as critical bio-precursors for CPT in C. acuminata. Studies have shown that elicitors such as methyl jasmonate (MeJa) significantly enhance CPT levels by promoting the carbon metabolism and secondary metabolic pathways involved in this compound synthesis .

- Isomer Diversity : The presence of diastereomers of this compound has been documented, with variations in their accumulation across different plant tissues. For instance, the major accumulation sites for this compound were found to be in the shoot apex and young leaves, while mature leaves and roots showed lower levels .

Central Nervous System Effects

Research indicates that this compound exhibits promising effects on the central nervous system (CNS). A study involving rat models demonstrated that administration of this compound resulted in significant alterations in monoamine levels within the striatum, suggesting potential neuropharmacological applications . This finding warrants further investigation into its mechanisms and therapeutic uses.

Anticancer Properties

The role of this compound as a precursor for camptothecin underscores its potential anticancer activity. Camptothecin has been extensively studied for its ability to inhibit DNA topoisomerase I, leading to apoptosis in cancer cells. Thus, enhancing this compound production through biotechnological methods could increase camptothecin yield and efficacy .

Case Studies and Research Findings

- Elicitor-Induced Biosynthesis :

-

Tissue Distribution Analysis :

- In a comprehensive metabolite profiling study, this compound was found to be present in multiple isomeric forms across different tissues of C. acuminata. The study utilized UHPLC/MS techniques to analyze tissue samples, revealing distinct accumulation patterns that could influence pharmacological outcomes .

Data Tables

| Study | Finding | Methodology | Implication |

|---|---|---|---|

| Sadre et al., 2016 | This compound enhances CPT biosynthesis | Elicitor treatment (MeJa) | Potential for increased anticancer drug production |

| Pu et al., 2020 | Multiple isomers identified in plant tissues | UHPLC/MS analysis | Variability in biological activity based on isomer type |

| Zhang et al., 2021 | CNS effects observed post-administration | Rat model studies | Possible neuropharmacological applications |

特性

IUPAC Name |

(2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O9/c1-2-12-15(9-18-20-14(7-8-27-18)13-5-3-4-6-17(13)28-20)16(24(33)34)11-35-25(12)37-26-23(32)22(31)21(30)19(10-29)36-26/h2-6,11-12,15,18-19,21-23,25-32H,1,7-10H2,(H,33,34)/t12-,15+,18+,19-,21-,22+,23-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMIVMFGFIBAGC-IUNANRIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC3C4=C(CCN3)C5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)C[C@H]3C4=C(CCN3)C5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315444 | |

| Record name | Strictosidinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150148-81-5 | |

| Record name | Strictosidinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150148-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strictosidinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。